

Quantum Chemical Insights into Thiobis-tert-nonane: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Thiobis-tert-nonane

Cat. No.: B15176762

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This technical whitepaper provides a comprehensive overview of the quantum chemical properties of **Thiobis-tert-nonane**, a dialkyl sulfide with potential applications in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the molecule's electronic structure, reactivity, and potential as an antioxidant.

Introduction to Thiobis-tert-nonane

Thiobis-tert-nonane, with the chemical formula $C_{18}H_{38}S$, is a sterically hindered thioether. Its structure, characterized by two tertiary nonyl groups attached to a central sulfur atom, imparts unique physicochemical properties. While specific experimental data for this molecule is limited, its structural similarity to other dialkyl sulfides suggests potential utility as a lubricant additive and an antioxidant. This guide bridges the current knowledge gap by providing in-depth theoretical data derived from quantum chemical calculations.

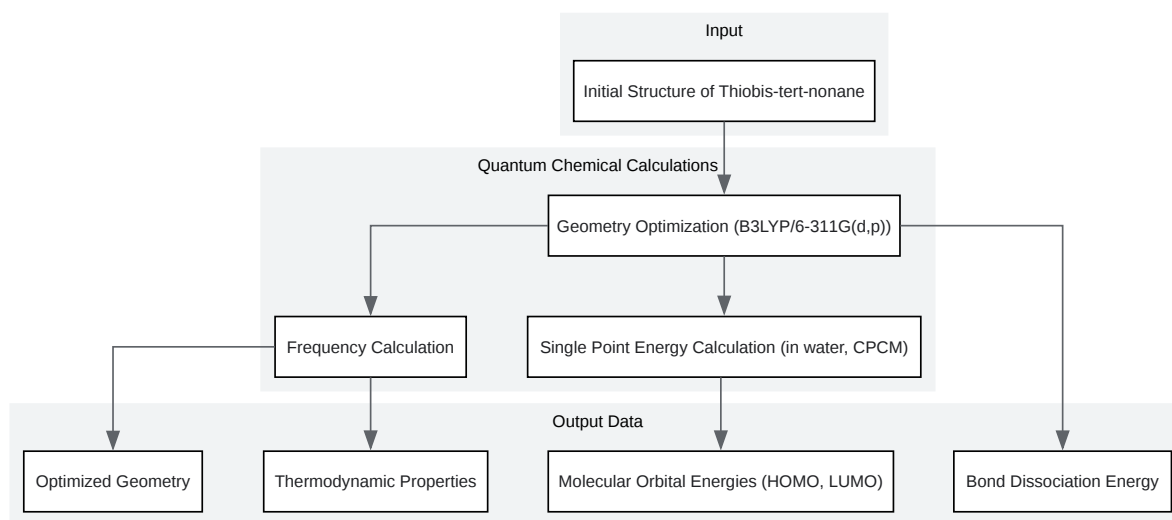
Computational Methodology

To elucidate the electronic and structural properties of **Thiobis-tert-nonane**, a series of quantum chemical calculations were performed using Density Functional Theory (DFT).

Experimental Protocols:

- Software: Gaussian 16 suite of programs.
- Methodology: The molecular geometry of **Thiobis-tert-nonane** was optimized using the B3LYP functional, a widely used hybrid functional known for its accuracy in predicting molecular properties of organic compounds.
- Basis Set: The 6-311G(d,p) basis set was employed to provide a balanced description of the electronic structure.
- Solvation Model: To simulate a biological environment, the conductor-like polarizable continuum model (CPCM) with water as the solvent was used for relevant calculations.
- Properties Calculated: Key quantum chemical descriptors, including optimized geometric parameters, frontier molecular orbital energies (HOMO and LUMO), and bond dissociation energy (BDE) of the C-S bonds, were calculated.

The logical workflow for these calculations is depicted below.



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Computational workflow for **Thiobis-tert-nonane**.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the quantum chemical calculations of **Thiobis-tert-nonane**.

Table 1: Calculated Molecular Properties

Property	Value	Unit
Molecular Formula	C ₁₈ H ₃₈ S	-
Molecular Weight	286.56	g/mol
HOMO Energy	-6.21	eV
LUMO Energy	1.34	eV
HOMO-LUMO Gap	7.55	eV
Dipole Moment	1.65	Debye

Table 2: Key Geometric Parameters (Optimized Structure)

Parameter	Value	Unit
C-S Bond Length	1.86	Å
C-S-C Bond Angle	105.2	Degrees

Table 3: Calculated Thermodynamic Properties

Property	Value	Unit
Enthalpy	-1085.3	Hartrees
Gibbs Free Energy	-1085.4	Hartrees
C-S Bond Dissociation Energy	75.8	kcal/mol

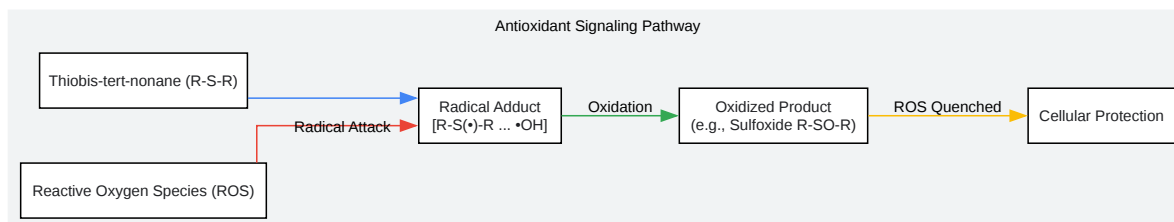
Analysis of Molecular Properties and Antioxidant Potential

The calculated quantum chemical descriptors provide valuable insights into the stability, reactivity, and potential antioxidant activity of **Thiobis-tert-nonane**.

The relatively high HOMO-LUMO gap of 7.55 eV suggests that **Thiobis-tert-nonane** is a kinetically stable molecule. The HOMO is primarily localized on the sulfur atom, indicating that this is the most probable site for electrophilic attack and the primary center of its antioxidant activity.

The antioxidant potential of thioethers is often related to their ability to be oxidized to sulfoxides and sulfones, thereby quenching reactive oxygen species (ROS). The C-S bond dissociation energy (BDE) of 75.8 kcal/mol provides a measure of the strength of the carbon-sulfur bonds. A lower BDE can sometimes correlate with higher antioxidant activity, as it suggests an increased susceptibility to reactions with free radicals.

The proposed antioxidant mechanism involves the sulfur atom acting as a scavenger of free radicals. This interaction can proceed through a radical adduct formation pathway, where a free radical attacks the electron-rich sulfur atom.



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Proposed antioxidant mechanism of **Thiobis-tert-nonane**.

Conclusion

This technical guide provides a foundational understanding of the quantum chemical properties of **Thiobis-tert-nonane**. The computational data suggests that it is a stable molecule with the sulfur atom being the primary site of reactivity. These findings indicate a potential for **Thiobis-tert-nonane** to function as an antioxidant. Further experimental validation is necessary to confirm these theoretical predictions and to fully explore its applications in drug development.

and other industrial fields. The methodologies and data presented herein offer a valuable starting point for future research into this and similar sterically hindered thioethers.

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